tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate
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Overview
Description
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of dibenzoazocines These compounds are characterized by their unique tricyclic structure, which includes a seven-membered ring fused to two benzene rings
Preparation Methods
The synthesis of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
N-Arylation of Indoles: The initial step involves the N-arylation of indoles, which is achieved through the reaction of indoles with aryl halides in the presence of a base and a palladium catalyst.
Acid-Catalyzed Rearrangement: The resulting N-arylated indoles undergo an acid-catalyzed rearrangement to form the dibenzoazocine core.
Carbamate Formation:
Chemical Reactions Analysis
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting central nervous system disorders.
Materials Science: Its tricyclic structure and potential for functionalization make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of dibenzoazocines with various biological targets.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic structure. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate include:
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine structure.
Clomipramine: An antidepressant with a tricyclic structure similar to dibenzoazocines.
Imipramine: Another tricyclic antidepressant with structural similarities.
The uniqueness of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate lies in its specific functional groups and potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)27-21(26)23-14-20(25)24-15-18-10-5-4-8-16(18)12-13-17-9-6-7-11-19(17)24/h4-13H,14-15H2,1-3H3,(H,23,26) |
InChI Key |
APOCPCAXRCRACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
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